Lipophilicity Advantage vs. 4-Methyl Isomer
The target compound (2-methyl-3-trifluoromethyl isomer) exhibits a predicted log P of 1.97, as reported in the Chembase database . In contrast, the 4-methyl-3-trifluoromethyl isomer (CAS 1247548-96-4) has a predicted log P of 1.66, according to Leyan product data . The difference of 0.31 log units is significant: it represents an approximately two-fold greater partition coefficient for the target compound, implying enhanced membrane permeation and improved oral absorption potential.
| Evidence Dimension | Octanol–water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 1.97 |
| Comparator Or Baseline | 4-Methyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1247548-96-4): log P = 1.66 |
| Quantified Difference | Δ log P = 0.31 (approx. 2-fold difference in partition coefficient) |
| Conditions | Predicted values (ACD/Labs or similar algorithm); experimental confirmation may yield slightly different values. |
Why This Matters
A higher log P can translate to better cellular permeability, which is critical when designing cell-active probes or orally bioavailable drug candidates.
- [1] Chembase.cn. 2-Methyl-3-(trifluoromethyl)benzene-1-sulfonamide. LogP: 1.9705. Available at: https://www.chembase.cn/2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide.html View Source
